Acenaphthene-5-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUCFIZMNKDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393781 | |
| Record name | Acenaphthene-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-33-0 | |
| Record name | B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthene-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acenaphthene 5 Boronic Acid and Derivatives
Established Synthesis Routes for Arylboronic Acids
The synthesis of arylboronic acids, including acenaphthene-5-boronic acid, is a cornerstone of modern organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. yonedalabs.com Several key strategies have been developed to introduce a boronic acid functional group onto an aromatic ring.
Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters
One of the earliest and most fundamental methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate. cuni.cznih.gov This approach typically begins with the formation of an aryl Grignard or aryllithium reagent from the corresponding aryl halide. nih.gov This highly reactive arylmetal intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. mdpi.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. nih.govmdpi.com This method is widely applicable for the synthesis of a variety of phenylboronic compounds. nih.gov
A specific example involves the reaction of 5‐Ph2P‐Ace‐6‐Li, prepared from 6‐Ph2P‐Ace‐5‐Br and n‐butyllithium, with B(OMe)3 or B(Oi‐Pr)3 to produce the corresponding boronic esters. researchgate.net Hydrolysis of these esters then yields the boronic acid. researchgate.net
Transition Metal-Catalyzed Coupling of Aryl Halides with Diboronic Acid Reagents
The development of transition metal-catalyzed reactions has provided a powerful and versatile alternative for the synthesis of arylboronic acids. rsc.org These methods offer advantages in terms of functional group tolerance and reaction conditions.
While the Suzuki-Miyaura reaction is primarily known for forming carbon-carbon bonds, a related process, the Miyaura-Ishiyama borylation, utilizes a palladium catalyst to couple an aryl halide with a diboron (B99234) reagent. yonedalabs.comnih.gov This reaction is a highly efficient method for synthesizing arylboronates. nih.gov The catalytic cycle involves a Pd(0) complex, and the reaction is compatible with a wide range of functional groups. mdpi.combeilstein-journals.orgnih.gov The resulting arylboronates can then be hydrolyzed to the corresponding boronic acids.
Recent advancements have demonstrated the use of palladium complexes with N-heterocyclic carbene (NHC) ligands, which exhibit excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions involving a variety of coupling partners. mdpi.comst-andrews.ac.uk These catalysts have proven effective even with less reactive aryl chlorides. mdpi.com
A key reagent in palladium-catalyzed borylation is bis(pinacolato)diboron (B136004) (B2pin2). nih.govresearchgate.net This stable and easily handled diboron reagent reacts with aryl halides or triflates in the presence of a palladium catalyst to form the corresponding pinacol (B44631) boronate esters. nih.govresearchgate.net These esters are valuable intermediates as they can be used directly in subsequent cross-coupling reactions or readily converted to the boronic acid. beilstein-journals.org The Miyaura borylation reaction often employs B2pin2 and a palladium catalyst, sometimes under mechanochemical conditions which can offer a solvent-free route. nih.govbeilstein-journals.org Nickel catalysts have also been shown to be effective for the borylation of aryl halides with B2pin2. semanticscholar.org
| Catalyst System | Aryl Halide | Boron Reagent | Product | Yield | Reference |
| Pd(dppf)Cl2·CH2Cl2 | 1,8-diiodonaphthalene | Thiophene-3-ylboronic acid pinacol ester | Acenaphtho[1,2-b]thiophene | 78% | beilstein-journals.org |
| Pd/C | Alkylbenzenes | Bis(pinacolato)diboron | Pinacol benzylboronates | Good | researchgate.net |
| Ni(COD)2/ICy·HCl | Aryl chlorides | Bis(pinacolato)diboron | Arylboronates | High | semanticscholar.org |
| Pd(OAc)2 | 2-bromo-6-methoxynaphthalene | Bis(pinacolato)diboron | Arylboronate | High | nih.gov |
A more atom-economical approach to arylboronic acids is through the direct C-H borylation of arenes, catalyzed by transition metals like iridium. nih.govacs.org This method avoids the pre-functionalization of the aromatic ring with a halide, directly converting a C-H bond to a C-B bond. acs.org Iridium-catalyzed C-H borylation has emerged as a particularly efficient route to organoboron compounds under mild conditions. nih.gov This strategy has been successfully applied to a range of aromatic and heteroaromatic compounds, including the synthesis of BN-doped acenaphthylenes. acs.orgresearchgate.net While highly effective for many substrates, challenges can arise with electron-rich and sterically hindered arenes. chemrxiv.org
Bromide–Lithium Exchange Reactions
The bromide-lithium exchange reaction is a classic and reliable method for generating aryllithium species, which can then be trapped with an electrophile like a trialkyl borate to form a boronate ester. nih.govresearchgate.net This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). mdpi.comresearchgate.net The choice of solvent can significantly impact the reaction's outcome. researchgate.net For instance, a quantitative lithium-bromine exchange on an aromatic bromide was achieved at 0 °C using n-BuLi in a THF/hexanes mixture. researchgate.net This method has been successfully used in the synthesis of various boronic acids and their esters. mdpi.comthieme-connect.com For example, the synthesis of 5-halopyridin-3-yl-boronic acid was accomplished with high efficiency using a lithium-halogen exchange technique. thieme-connect.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2-bromo-1,3,4-oxadiazole | 1. n-BuLi, 2. Trialkyl borate, 3. Acid | 1,3,4-Oxadiazole-2-boronic acid | 71-84% | mdpi.com |
| 5-bromo-2-(1,3,4-oxadiazol-2-yl)pyridine | 1. n-BuLi, 2. B(O-i-Pr)3, 3. HCl | 2-(1,3,4-Oxadiazol-2-yl)pyridine-5-boronic acid | - | mdpi.com |
| 6‐Ph2P‐Ace‐5‐Br | 1. n-BuLi/TMEDA, 2. B(OMe)3, 3. Hydrolysis | 5‐Ph2P‐Ace‐6‐B(OH)2 | - | researchgate.net |
Specific Synthetic Approaches to this compound
A primary and well-documented method for the synthesis of this compound involves the lithiation of a halogenated acenaphthene (B1664957) precursor, followed by reaction with a borate ester and subsequent hydrolysis. nih.gov
The synthesis of this compound can be achieved starting from the commercially available 5-bromoacenaphthene (B1265734). nih.gov The process involves a lithium-halogen exchange reaction, a common strategy for generating organolithium species. mdpi.comrsc.org
The key steps are as follows:
Lithiation: 5-Bromoacenaphthene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -40 °C to -78 °C) to facilitate a lithium-halogen exchange. nih.govrsc.org This step generates the highly reactive 5-lithioacenaphthene intermediate.
Borylation: The resulting organolithium species is then reacted with a trialkyl borate, such as trimethyl borate (B(OMe)₃). nih.gov The electrophilic boron atom of the borate ester is attacked by the nucleophilic carbon of the 5-lithioacenaphthene.
Hydrolysis: The final step is the hydrolysis of the resulting boronate ester under acidic conditions to yield the desired this compound. nih.gov
This method has been successfully used to prepare this compound with reported yields of around 77%. nih.gov A similar approach has been employed for the synthesis of 5-diphenylphosphinoacenaphth-6-yl boronic acid, where 6-bromo-5-diphenylphosphinoacenaphthene is reacted with n-BuLi and then with trimethyl borate or triisopropyl borate, followed by hydrolysis. researchgate.net
Table 1: Synthesis of this compound via Lithiation
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Synthesis of this compound Derivatives
The versatility of this compound stems from the ability to modify both the acenaphthene core and the boronic acid group, allowing for the creation of a wide array of derivatives with tailored properties.
Functionalization of the acenaphthene core can be achieved either before or after the introduction of the boronic acid moiety. For instance, derivatives can be prepared by starting with a pre-functionalized bromoacenaphthene. An example is the synthesis of dimesitylborane (B14672257) derivatives where 5-bromo-6-(dimethylamino)acenaphthene undergoes a lithium-halogen exchange followed by reaction with fluorodimesitylborane. rsc.org
Another strategy involves the direct functionalization of the acenaphthene ring system itself. For example, bromination of acenaphthene can lead to precursors for further reactions. uni-konstanz.de Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to introduce various aryl or heteroaryl groups onto the acenaphthene skeleton using this compound as a key intermediate. nih.govnih.govnih.govbeilstein-journals.orgbeilstein-journals.org
The boronic acid group is readily converted into other functional groups, enhancing its synthetic utility.
Boronate Esters: Boronic acids can be easily converted to boronate esters by reaction with diols, such as pinacol or neopentyl glycol. beilstein-journals.orgorganic-chemistry.org These esters are often more stable, easier to purify, and more soluble in organic solvents than the corresponding boronic acids. The formation of boronate esters is a common strategy in multi-step syntheses. beilstein-journals.orgrsc.org For example, the Miyaura borylation allows for the direct synthesis of boronic esters from aryl halides. nih.govbeilstein-journals.org
Trifluoroborate Salts: Reaction of boronic acids with potassium hydrogen difluoride (KHF₂) yields potassium trifluoroborate salts. These salts are crystalline, air-stable solids that are often easier to handle and purify than the free boronic acids. reddit.com
Boroxines: Boronic acids can undergo dehydrative cyclotricondensation to form boroxines, which are six-membered rings containing alternating boron and oxygen atoms. researchgate.net
Green Chemistry and Flow Chemistry Protocols for this compound Synthesis
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. Green chemistry and flow chemistry offer significant advantages for the synthesis of boronic acids, including this compound.
Flow chemistry, in particular, provides enhanced safety, speed, and cost-efficiency compared to traditional batch processes. organic-chemistry.orgresearchgate.net The synthesis of aryl boronic acids via lithium-halogen exchange and borylation has been successfully adapted to continuous flow systems. mdpi.comorganic-chemistry.orgorganic-chemistry.org This approach allows for precise control over reaction parameters such as temperature and mixing, leading to rapid reactions (sometimes within seconds) and high throughput. organic-chemistry.org For instance, a flow chemistry setup has been used for the multigram-scale synthesis of various boronic acids with reaction times as short as one second and throughputs of up to 60 g/h. organic-chemistry.orgorganic-chemistry.org This methodology can suppress side reactions often encountered in batch processes, leading to higher purity products. mdpi.com The principles of flow chemistry are applicable to the synthesis of this compound, offering a scalable and efficient alternative to batch methods. researchgate.netacs.org
Green chemistry principles also encourage the use of less hazardous solvents and reagents. Research into metal-free borylation reactions and the use of water as a solvent for coupling reactions are active areas of investigation that could be applied to this compound synthesis. organic-chemistry.org
Purity, Yield Optimization, and Scalability Considerations
Optimizing the purity and yield of this compound is critical for its use in subsequent reactions.
Purification: Purification of boronic acids can be challenging. Common methods include recrystallization from hot water or ethanol (B145695). reddit.com The formation of derivatives, such as diethanolamine (B148213) adducts or potassium trifluoroborate salts, can facilitate purification by providing crystalline intermediates that can be easily separated. reddit.com Chromatographic methods, including column chromatography on silica (B1680970) gel or C18 reversed-phase silica, have also been employed, though they can sometimes be problematic. reddit.com
Yield Optimization: Optimizing reaction conditions is key to maximizing yield. For the lithiation-borylation route, factors such as the choice of solvent, temperature, and the specific organolithium and borate reagents can significantly impact the outcome. Flow chemistry offers a powerful tool for rapid reaction optimization. acs.org
Scalability: The scalability of the synthesis is a major consideration for industrial applications. While traditional batch processes can be scaled up, they often present challenges in terms of heat transfer and safety, especially when using highly reactive organolithium reagents. researchgate.net Continuous flow processes are inherently more scalable and safer, making them an attractive option for the large-scale production of this compound and its derivatives. organic-chemistry.orgresearchgate.net For example, the synthesis of a bisimine derivative of acenaphthene has been successfully conducted on a 100-gram scale. mdpi.com
Advanced Spectroscopic and Computational Analysis of Acenaphthene 5 Boronic Acid
Quantum Chemical Investigations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic characteristics of molecules like Acenaphthene-5-boronic acid. core.ac.uk The B3LYP (Becke's three-parameter hybrid functional with Lee–Yang–Parr correlation functional) is a commonly utilized method for these computations, often paired with basis sets like 6-311++G(d,p) to achieve a high level of accuracy. core.ac.uknih.gov These theoretical approaches allow for the optimization of molecular geometry, simulation of spectra, and analysis of the electronic landscape of the molecule in its ground state. nih.gov
The conformational landscape of boronic acids is often characterized by the orientation of the hydroxyl groups relative to the C-B bond. For this compound (AN-5-BA), computational studies have explored its stability, with a significant focus on the formation of intermolecularly hydrogen-bonded dimers. nih.gov In the solid state and in certain theoretical models, boronic acids frequently form dimeric structures through O-H···O hydrogen bonds, which significantly enhances their stability. core.ac.uknih.gov
Theoretical studies on AN-5-BA using the B3LYP/6-311++G(d,p) level of theory have investigated such a hydrogen-bonded dimer, optimized with counterpoise correction to account for basis set superposition error. nih.gov This dimerization is a key feature of its structural chemistry. While phenylboronic acids can exist in various conformers (e.g., cis-cis, cis-trans, trans-trans) depending on the hydroxyl group orientations, the analysis of AN-5-BA has often centered on its stable dimeric form, which is a common characteristic for many phenylboronic acid derivatives. mdpi.comnih.govdergipark.org.tr The rigidity of the acenaphthene (B1664957) framework can also influence the rotational barriers and conformational preferences of the boronic acid group. rsc.org
The geometry of this compound has been optimized using DFT methods to predict key structural parameters. nih.gov These calculations provide detailed information on bond lengths and angles, which are in good agreement with experimental data for structurally similar molecules. core.ac.uk The optimization of the ground state geometry is a foundational step for subsequent calculations, including vibrational frequencies and electronic properties. nih.gov
Below is a table of selected optimized geometrical parameters for the monomer of this compound, calculated at the B3LYP/6-311++G(d,p) level. nih.gov These values are compared with typical bond lengths found in other phenylboronic acid derivatives. core.ac.uk
| Parameter | Bond/Angle | Calculated Value (AN-5-BA) nih.gov | Typical Value (Phenylboronic Acids) core.ac.uk |
| Bond Length | B-O | ~1.36-1.37 Å | 1.362 - 1.378 Å |
| Bond Length | C-B | ~1.56 Å | 1.553 - 1.568 Å |
| Bond Length | C-C (Aromatic) | ~1.38-1.41 Å | 1.378 - 1.404 Å |
| Bond Angle | O-B-O | ~118° | - |
| Bond Angle | C-C-B | ~121° | - |
Note: The data is compiled from theoretical calculations reported in the literature. Actual experimental values may vary.
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and the stability of molecules arising from hyperconjugative interactions. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides quantitative insights into donor-acceptor interactions within the molecule.
For this compound, NBO analysis reveals significant stabilization energies from the delocalization of electron density. nih.gov Key interactions include the transfer of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) anti-bonding orbitals. uni-muenchen.dersc.org A crucial interaction in boronic acids is the delocalization of the lone pair electrons from the oxygen atoms into the empty p-orbital of the boron atom, which contributes to the planarity and stability of the B(OH)₂ group. The analysis also quantifies interactions between the aromatic ring and the boronic acid substituent.
The table below presents significant donor-acceptor interaction stabilization energies (E²) for this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π* (B-O) | High |
| LP (O) | p (B) | High |
| π (C-C) | π* (C-C) | Moderate |
| σ (C-H) | σ* (C-C) | Low |
Note: This table represents typical significant interactions found in boronic acids as detailed by NBO analysis. 'LP' denotes a lone pair orbital. The values are qualitative representations based on published research. nih.govuni-muenchen.de
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.govresearchgate.netcsic.es
In this compound, the HOMO is typically distributed over the acenaphthene ring system, while the LUMO may be localized on both the aromatic moiety and the boronic acid group. nih.govrsc.org Theoretical studies using Time-Dependent DFT (TD-DFT) have been employed to calculate these orbital energies and the corresponding energy gap. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. clockss.org
| Parameter | Energy (eV) |
| HOMO Energy | -6.32 eV |
| LUMO Energy | -1.14 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.18 eV |
Note: The values are based on theoretical calculations for this compound in the gas phase using the B3LYP/6-311G(d,p) method. core.ac.uknih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. uni-muenchen.denih.gov The MEP map is plotted onto the molecule's surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound, the MEP map shows the most negative potential localized around the electronegative oxygen atoms of the boronic acid group, making them the primary sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net Conversely, the hydrogen atoms of the hydroxyl groups represent the regions of highest positive potential (most acidic protons), indicating them as the likely sites for nucleophilic attack. researchgate.net The acenaphthene ring generally displays intermediate potential, with some variation due to the electronic influence of the boronic acid substituent. nih.gov
Vibrational Spectroscopy and Theoretical Simulations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. nih.gov The interpretation of these experimental spectra is greatly enhanced by theoretical simulations using DFT. mdpi.com By calculating the vibrational frequencies and intensities of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov
For this compound, solid-state FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov Theoretical vibrational wavenumbers are typically calculated using the B3LYP method and then adjusted using a scaling factor (Scaled Quantum Mechanical, SQM, approach) to correct for anharmonicity and other systematic errors, leading to a close match with experimental data. nih.gov This correlative approach allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions. nih.govcdnsciencepub.com
The table below shows a selection of important experimental and calculated vibrational frequencies and their assignments for this compound.
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) nih.gov | Experimental FT-Raman (cm⁻¹) nih.gov | Calculated (Scaled) Wavenumber (cm⁻¹) nih.gov |
| O-H Stretch | ~3300-3400 | - | ~3350 |
| C-H Stretch (Aromatic) | ~3050 | ~3060 | ~3055 |
| C=C Stretch (Aromatic) | ~1600 | ~1610 | ~1605 |
| B-O Asymmetric Stretch | ~1350 | ~1355 | ~1352 |
| B-C Stretch | ~1090 | ~1095 | ~1093 |
| O-H In-plane Bend | ~1180 | - | ~1175 |
Note: Frequencies are approximate and based on data from published spectroscopic and computational studies. core.ac.uknih.govmdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy and Assignments
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound. The solid-state FT-IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. nih.gov The vibrational modes were assigned by comparing the experimental frequencies with theoretical values obtained from Density Functional Theory (DFT) calculations, often employing the B3LYP functional. nih.govmdpi.com
A key feature in the FT-IR spectrum of boronic acids is the O-H stretching vibration. For this compound, a broad and strong band observed around 3368 cm⁻¹ is attributed to the O-H stretching modes, indicative of intermolecular hydrogen bonding which leads to the formation of dimers in the solid state. nih.govdergipark.org.tr The B-O stretching vibrations are also characteristic and typically appear in the 1380-1310 cm⁻¹ region. aip.org In this compound, a very strong band at 1362 cm⁻¹ is assigned to the asymmetric B-O stretching mode. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the acenaphthene moiety's five-membered ring appear just below 3000 cm⁻¹. nih.gov
The table below presents a selection of significant experimental FT-IR bands and their corresponding theoretical assignments for the hydrogen-bonded dimer of this compound.
| Experimental FT-IR (cm⁻¹) | Calculated (SQM) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, %) |
|---|---|---|
| 3568 | 3570 | ν(O-H) (50) + ν(O-H) (50) |
| 3074 | 3075 | ν(C-H) aromatic (98) |
| 2933 | 2938 | νas(CH₂) (99) |
| 1610 | 1611 | ν(C=C) (45) + β(C-H) (20) |
| 1362 | 1363 | νas(B-O) (65) + β(O-H) (15) |
| 1192 | 1193 | β(C-H) (55) + ν(C-C) (20) |
| 830 | 831 | γ(C-H) (70) |
| 720 | 721 | νs(B-O) (40) + Ring def. (30) |
ν: stretching; νs: symmetric stretching; νas: asymmetric stretching; β: in-plane bending; γ: out-of-plane bending; def.: deformation.
Fourier Transform Raman (FT-Raman) Spectroscopy and Assignments
Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound was recorded in the 4000–10 cm⁻¹ range. nih.gov The assignments are based on DFT calculations, similar to the FT-IR analysis. nih.govnih.gov
In the FT-Raman spectrum, the aromatic C-H stretching vibrations give rise to strong bands, with a notable peak observed at 3074 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic system are also prominent, appearing as strong bands in the 1610–1578 cm⁻¹ region. A very strong and characteristic band at 1192 cm⁻¹ is assigned to an in-plane C-H bending mode coupled with a C-C stretching vibration of the acenaphthene ring. nih.gov Unlike in the FT-IR spectrum, the O-H stretching band is typically weak in Raman spectra. The symmetric B-O stretching vibration is observed as a medium intensity band around 720 cm⁻¹. nih.gov
The following table summarizes key experimental FT-Raman bands and their assignments.
| Experimental FT-Raman (cm⁻¹) | Calculated (SQM) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, %) |
|---|---|---|
| 3074 | 3075 | ν(C-H) aromatic (98) |
| 2933 | 2938 | νas(CH₂) (99) |
| 1610 | 1611 | ν(C=C) (50) + β(C-H) (25) |
| 1578 | 1579 | ν(C=C) (60) |
| 1389 | 1390 | ν(C-C) (40) + β(C-H) (30) |
| 1192 | 1193 | β(C-H) (55) + ν(C-C) (20) |
| 858 | 859 | Ring breathing (65) |
| 720 | 721 | νs(B-O) (40) + Ring def. (30) |
ν: stretching; νs: symmetric stretching; νas: asymmetric stretching; β: in-plane bending; def.: deformation.
Scaled Quantum Mechanical (SQM) Force Field Approach for Vibrational Frequencies
To achieve high accuracy in vibrational frequency predictions from DFT calculations, the Scaled Quantum Mechanical (SQM) force field method is often employed. nih.govdergipark.org.trresearchgate.net This approach corrects for systematic errors inherent in theoretical calculations, which arise from the harmonic approximation and basis set deficiencies. acs.orgacs.org
The procedure involves computing the harmonic vibrational frequencies at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov The calculated force constants are then scaled using a set of optimized scale factors. This scaling procedure leads to a much better agreement between the theoretical and experimental vibrational frequencies. acs.org For this compound, this method was crucial for providing reliable assignments for the observed FT-IR and FT-Raman bands, especially in the complex fingerprint region where many vibrations overlap. nih.gov The excellent correlation between the SQM-calculated and experimental wavenumbers, as shown in the tables above, validates the molecular model and the detailed vibrational assignments. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy and Calculations
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra have been analyzed with the aid of computational methods to ensure accurate signal assignments. nih.gov
¹H NMR Chemical Shift Calculations
The ¹H NMR spectrum provides information about the different proton environments in the molecule. Theoretical chemical shifts for this compound were calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT (B3LYP). nih.govnih.govacademie-sciences.fr These calculations are typically performed for the molecule in a simulated solvent environment (e.g., DMSO) to better match experimental conditions. nih.gov
The aromatic protons of the acenaphthene ring system resonate in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the aliphatic -CH₂-CH₂- bridge of the acenaphthene core show characteristic signals around 3.4 ppm. nih.gov The protons of the B(OH)₂ group are exchangeable and their signal can be broad or may not be observed depending on the solvent and concentration. The calculated chemical shifts show good agreement with the experimental data, allowing for unambiguous assignment of each proton signal. nih.gov
| Proton | Experimental ¹H NMR δ (ppm) | Calculated ¹H NMR δ (ppm) |
|---|---|---|
| H1 | 7.85 | 7.92 |
| H2 | 7.45 | 7.51 |
| H3 | 7.60 | 7.68 |
| H6 | 7.90 | 7.99 |
| H8 | 7.35 | 7.40 |
| H9/H10 (CH₂) | 3.40 | 3.45 |
Note: Numbering may vary based on convention. Data presented is representative based on published findings for this compound and related derivatives. nih.gov
¹³C NMR Chemical Shift Calculations
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. As with ¹H NMR, the GIAO method is used to calculate the theoretical ¹³C chemical shifts for this compound. nih.govacademie-sciences.fr The calculated values are then correlated with the experimental spectrum. nih.govacs.org
The carbon atom directly attached to the boron (C5) is significantly affected, and its signal is a key indicator in the spectrum. The quaternary carbons of the fused ring system typically appear between 140 and 150 ppm. The aromatic CH carbons resonate in the 120-130 ppm range, while the aliphatic CH₂ carbons of the five-membered ring are found much further upfield, around 30 ppm. nih.gov The strong correlation between the calculated and observed shifts confirms the structural integrity of the molecule in solution. nih.govaanda.org
| Carbon | Experimental ¹³C NMR δ (ppm) | Calculated ¹³C NMR δ (ppm) |
|---|---|---|
| C1 | 128.5 | 129.1 |
| C2 | 122.0 | 122.5 |
| C3 | 129.8 | 130.4 |
| C4 | 145.2 | 145.9 |
| C5 (C-B) | 135.0 | 135.8 |
| C6 | 130.5 | 131.2 |
| C7 | 146.8 | 147.5 |
| C8 | 119.5 | 120.1 |
| C9/C10 (CH₂) | 30.2 | 30.8 |
| C11 (Quaternary) | 140.1 | 140.7 |
| C12 (Quaternary) | 141.5 | 142.2 |
Note: Numbering may vary based on convention. Data presented is representative based on published findings for this compound and related derivatives. nih.gov
¹¹B NMR Studies for Boronate Ester Formation
¹¹B NMR spectroscopy is a highly effective technique for studying the chemistry of boron-containing compounds, particularly the formation of boronate esters from boronic acids. mdpi.comgrafiati.com The chemical shift of the boron nucleus is very sensitive to its coordination number and geometry. nsf.gov
In its native state, the boron atom in this compound is trigonal planar (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum around δ 30 ppm in a non-coordinating solvent. d-nb.info Upon reaction with a diol to form a cyclic boronate ester, the boron atom often becomes tetracoordinate and tetrahedral (sp³ hybridized). This change in coordination and geometry causes a significant upfield shift in the ¹¹B NMR spectrum. mdpi.comnsf.gov For example, in studies of a closely related phosphino-acenaphthyl boronic acid, the boronic acid itself showed a signal at δ 30.4 ppm, while the corresponding dialkyl boronic esters (trigonal) appeared at similar shifts (δ 30.6 and 29.8 ppm). d-nb.info The formation of tetrahedral boronate species, often facilitated by Lewis bases, results in signals at much higher field, typically in the range of δ 5-15 ppm. mdpi.com This distinct shift allows for the in-situ monitoring of reactions involving boronic acids, such as the formation of dynamic covalent boronate esters, which is crucial for applications in sensing and dynamic materials. mdpi.com
¹⁵N NMR Investigations of B-N Dative Bonds
¹⁹F NMR for Fluorinated Analogs
There is no specific information available in the searched literature concerning ¹⁹F NMR studies of fluorinated analogs of this compound. In general, ¹⁹F NMR spectroscopy serves as a highly sensitive tool for studying fluorinated organic molecules. db-thueringen.dersc.org The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR an effective method for monitoring interactions, such as the binding of fluorinated boronic acids to diols or other analytes. db-thueringen.dersc.orgresearchgate.net However, the application of this technique to derivatives of this compound has not been reported in the available sources.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and TD-DFT Approaches
The electronic properties of this compound have been investigated using both experimental Ultraviolet-Visible (UV-Vis) spectroscopy and theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.gov A study by Karabacak et al. recorded the UV-Vis spectrum of the compound and utilized the TD-DFT method to calculate electronic properties, including frontier molecular orbitals (HOMO and LUMO). nih.gov This combined experimental and computational approach provides a comprehensive understanding of the molecule's electronic structure and absorption characteristics. The theoretical calculations were performed using the B3LYP functional. nih.gov
Analysis of Electronic Transitions and Band Gap Energies
The analysis of the electronic spectrum of this compound is supported by TD-DFT calculations, which help in assigning the observed absorption bands to specific electronic transitions. The key to understanding these transitions lies in the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Theoretical calculations have determined the HOMO and LUMO energies for this compound. These frontier orbitals are fundamental in governing the electronic transitions. The energy difference between the HOMO and LUMO levels defines the band gap energy, a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller band gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the calculated HOMO-LUMO energy gap provides insight into its electronic behavior. nih.gov
Table 1: Calculated Frontier Orbital Energies and Band Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.04 |
| LUMO Energy | -1.38 |
| Band Gap (ΔE) | 4.66 |
Data sourced from Karabacak et al. (2013). nih.gov
Non-Linear Optical (NLO) Properties: Hyperpolarizability Calculations
The non-linear optical (NLO) properties of this compound have been explored through computational methods. nih.gov NLO materials are of significant interest for their potential applications in optical signal processing and other photonic technologies. The key parameter for evaluating a molecule's NLO response is the first-order hyperpolarizability (β).
Using the finite-field approach, the components of the first hyperpolarizability, as well as the average polarizability (α) and the anisotropy of polarizability (Δα), have been calculated for this compound. nih.gov These calculations indicate that the molecule possesses notable NLO properties. The total molecular dipole moment (μ) and the first hyperpolarizability are reported to be significant, suggesting that this compound could be a candidate for further investigation as an NLO material. nih.govresearchgate.net
Table 2: Calculated NLO Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 3.018 Debye |
| Average Polarizability (α) | -20.038 x 10⁻²⁴ esu |
| Anisotropy of Polarizability (Δα) | -11.696 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 2.508 x 10⁻³⁰ esu |
Data sourced from Karabacak et al. (2013). nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
A definitive solid-state structure of this compound determined by single-crystal X-ray diffraction is not available in the reviewed literature. However, computational studies have provided insights into its likely solid-state conformation. nih.gov
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been used to model the structure of a hydrogen-bonded dimer of this compound. nih.gov This dimeric structure is considered a likely arrangement in the solid state, as boronic acids commonly form such pairs through intermolecular O-H···O hydrogen bonds between their boronic acid functionalities. The study by Karabacak et al. discussed the effects of this molecular association on the compound's vibrational spectra. While this provides a theoretical model, it is not a substitute for experimental X-ray crystallographic data. For comparison, the crystal structure of the parent hydrocarbon, acenaphthene, has been determined experimentally, revealing a planar molecule with an elongated aliphatic C-C bond in the five-membered ring. researchgate.net Similarly, the crystal structure of a derivative, 5-Diphenylphosphino-acenaphth-6-yl boronic acid, has also been determined, though its structure is influenced by the bulky phosphino (B1201336) substituent. d-nb.info
Intermolecular Interactions and Dimerization Studies
This compound, in common with other boronic acids, exhibits a strong tendency to form supramolecular structures through intermolecular interactions. researchgate.netdiva-portal.org The primary driving force for this self-assembly is the formation of robust hydrogen bonds, leading to the creation of dimeric structures. nih.govacs.org Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been employed to investigate the hydrogen-bonded dimer of this compound. nih.gov These theoretical models provide critical insights into the effects of molecular association and the stability of the resulting dimers. nih.gov The formation of such dimers is a characteristic feature of boronic acids in the solid state and can significantly influence their physical and chemical properties. acs.orgdergipark.org.tr
Hydrogen Bonding Networks (O-H...O interactions)
The dimerization of this compound is facilitated by the formation of a cyclic motif stabilized by two strong intermolecular O-H...O hydrogen bonds between the boronic acid groups of two separate molecules. nih.govmdpi.com This arrangement is a well-documented phenomenon in the crystal structures of various phenylboronic acid derivatives. dergipark.org.trmdpi.com Theoretical investigations on the this compound dimer have explored the energetic and geometric consequences of this O-H...O hydrogen bonding. nih.gov
The geometric parameters of the hydrogen bonds are crucial indicators of their strength and nature. The table below, based on computational studies of boronic acid dimers, details these typical parameters.
| Interaction | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O | O-H | O | N/A | ~1.86 | ~2.72 | ~178.7 |
| Data derived from theoretical calculations on analogous phenylboronic acid dimers. mdpi.com |
Applications of Acenaphthene 5 Boronic Acid in Advanced Materials Science
Integration into Responsive Polymer Systems
The incorporation of boronic acid groups into polymers imparts sensitivity to environmental stimuli, such as pH and the presence of saccharides. mdpi.com This responsiveness stems from the reversible formation of boronate esters with 1,2- or 1,3-diols. nih.gov Acenaphthene-5-boronic acid can be utilized as a functional monomer or a post-polymerization modification agent to introduce these capabilities into polymer systems.
The foundational chemistry enabling the use of this compound in responsive polymers is its interaction with diols. Boronic acids exist in equilibrium between a neutral, trigonal planar state and a charged, tetrahedral boronate state. nih.gov The presence of diols, such as those found in saccharides or synthetic polymers, shifts this equilibrium towards the formation of stable cyclic boronate esters. xmu.edu.cnresearchgate.net This reversible covalent bonding is a powerful tool for polymer science.
This interaction can be used to:
Cross-link polymer chains: When polymers containing multiple diol groups are mixed with a molecule like this compound (or when polymers functionalized with boronic acids are exposed to diols), a cross-linked network can form, leading to the creation of a hydrogel. researchgate.net
Drive self-assembly: Amphiphilic block copolymers containing boronic acid groups can self-assemble into complex structures like micelles or vesicles. The boronic acid-diol interaction can be used to "lock" or cross-link these assemblies, enhancing their stability. nih.gov
The strength of this interaction is dependent on the pH of the environment and the specific structure of the diol, allowing for precise control over the material's properties. researchgate.net
Table 1: Factors Influencing Boronic Acid-Diol Complexation
| Factor | Description | Effect on Complexation |
| pH | Affects the equilibrium between the neutral boronic acid and the anionic boronate form. | Higher pH generally favors the formation of the more reactive anionic boronate, strengthening the interaction with diols. researchgate.net |
| Diol Structure | The geometry and position of the hydroxyl groups are critical. | cis-1,2-diols on a five-membered ring (e.g., fructose) typically form the most stable complexes. xmu.edu.cn |
| pKa of Boronic Acid | The acidity of the boronic acid influences the pH range of responsiveness. | Electron-withdrawing groups on the aromatic ring lower the pKa, enabling diol binding at more neutral or acidic pH. mdpi.com |
| Solvent | The polarity and nature of the solvent can affect the stability of the boronate ester. | Aqueous environments are common for biological applications, where the hydrophobic/hydrophilic balance plays a key role. researchgate.net |
Polymers functionalized with this compound can exhibit significant changes in their physical properties in response to external stimuli. researchgate.net This "smart" behavior is directly linked to the boronic acid-diol equilibrium. mdpi.com
pH-Responsiveness: As the pH increases, the boronic acid group becomes more hydrophilic due to its conversion to the anionic boronate form. In a polymer network, this increased charge density leads to electrostatic repulsion between chains and greater interaction with water, causing the material to swell. mdpi.comnih.gov
Saccharide-Responsiveness: In the presence of saccharides like glucose or fructose, the formation of boronate esters introduces negative charges along the polymer backbone. nih.gov This can trigger a phase transition, such as the dissolution of polymer aggregates or the swelling of a cross-linked hydrogel. mdpi.com This principle is the basis for developing glucose sensors and self-regulated insulin (B600854) delivery systems. bath.ac.uknih.gov
These responsive behaviors allow for the design of materials that can act as sensors, actuators, or controlled-release vehicles. The acenaphthene (B1664957) component could additionally provide a fluorescent reporting mechanism for these transitions.
Immobilizing boronic acid functionalities onto surfaces creates interfaces with tunable properties. bath.ac.uk this compound can be incorporated into polymers that are then grafted onto a substrate, such as silica (B1680970) particles or silicon nanowires, using techniques like surface-initiated atom transfer radical polymerization (ATRP). mdpi.comacs.org
The resulting functionalized surfaces have applications in:
Affinity Chromatography: Surfaces decorated with boronic acids can selectively capture and separate diol-containing biomolecules like glycoproteins, catechols, or saccharides. mdpi.comacs.org
Cell Capture and Release: The reversible nature of the boronic acid-diol bond can be used to control cell adhesion. Cells can be captured on the surface via interactions with carbohydrates on the cell membrane and subsequently released by changing the pH or introducing a competing saccharide like glucose. nih.gov
Sensing Platforms: When attached to sensor surfaces (e.g., for surface plasmon resonance), the binding of analytes to the boronic acid groups can be detected and quantified. bath.ac.uknih.gov The inherent fluorescence of the acenaphthene unit offers potential for creating optical sensing surfaces. frontiersin.org
Supramolecular gels are formed through non-covalent interactions like hydrogen bonding or π–π stacking. acs.orgrsc.org While versatile, these gels can be mechanically weak. acs.org Introducing dynamic covalent bonds through this compound can significantly enhance their mechanical and thermal properties.
When a boronic acid derivative is added to a gel system containing diol functionalities, it can act as a cross-linker. acs.org This covalent reinforcement strengthens the gel network, leading to:
Increased Gel Strength: The formation of boronate esters increases the number of cross-linking points, making the gel stiffer and more resistant to deformation. acs.org
Enhanced Thermal Stability: The covalent nature of the boronate ester bond can increase the gel-to-sol transition temperature, making the gel stable over a wider temperature range. acs.org
Self-Healing Properties: The reversible nature of the boronate ester bond allows the gel to reform after being mechanically broken, imparting self-healing capabilities. nih.gov
The rigid, aromatic acenaphthene core can also participate in π–π stacking interactions with other components of the gel, further reinforcing the network structure and potentially altering the photophysical properties of the system. acs.org
Utilization in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
MOFs and COFs are highly ordered, crystalline porous materials constructed from molecular building blocks. acs.orgchinesechemsoc.org MOFs consist of metal ions or clusters connected by organic linkers, while COFs are made entirely from organic elements linked by strong covalent bonds. nsf.gov.lkresearchgate.net The properties of these materials—such as pore size, surface area, and chemical functionality—are determined by the geometry and chemical nature of their constituent building blocks. mdpi.com
Boronic acids, including multifunctional variants like diboronic or triboronic acids, are key precursors for synthesizing boronate ester-linked COFs and can also be used to create specific types of MOFs. acs.orgcsic.es In a notable example, a 3D MOF was constructed using 5-boronobenzene-1,3-dicarboxylic acid and zinc sulfate. bohrium.com During the synthesis, the boronic acid groups were transformed into hydroxyl groups, which were then orderly distributed within the framework, imparting photo-responsive properties to the final material. bohrium.com
This compound, as a bifunctional linker, offers several potential advantages for MOF and COF synthesis:
Structural Rigidity: The rigid acenaphthene unit helps enforce the long-range order necessary for forming a crystalline framework. orientjchem.org
Defined Geometry: The specific bond angles of the acenaphthene core help to direct the topology of the resulting network.
Inherent Functionality: The polycyclic aromatic structure of acenaphthene is known to be luminescent. Incorporating it as a linker can produce fluorescent MOFs or COFs, which are highly sought after for applications in chemical sensing and optoelectronics. acs.org The framework structure can isolate the acenaphthene units, potentially enhancing their emission efficiency. mdpi.com
The synthesis of these frameworks often relies on dynamic covalent chemistry, where reversible bond formation allows for "error-checking" and self-healing, leading to the thermodynamically favored, highly crystalline product. acs.org The reversible formation of boronate esters from boronic acids is a prime example of such a reaction used in COF synthesis. researchgate.net
Tunable Porosity and Functionality in Framework Materials
While the use of boronic acids in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is a well-established strategy for creating porous materials, specific research detailing the incorporation of this compound into such frameworks to achieve tunable porosity and functionality is not extensively available in the reviewed literature. The general principle involves the condensation of boronic acids with polyol linkers to form boronate ester-linked frameworks, which are crystalline and porous. rsc.orgtandfonline.comsapub.orgcsic.es The size and shape of the pores in these materials can be tuned by the geometry of the building blocks. rsc.org In theory, the acenaphthene unit of this compound could introduce specific steric and electronic properties to a framework, influencing its porosity and functionalization potential.
Applications in Gas Adsorption and Separation
The application of porous materials like MOFs and COFs in gas adsorption and separation is a significant area of research. researchgate.netescholarship.orgresearchgate.netosti.gov The performance of these materials is dependent on their pore size, surface area, and chemical affinity for specific gas molecules. Boronic acid-based frameworks have been investigated for these applications. researchgate.netescholarship.org However, specific studies demonstrating the use of this compound for the construction of materials for gas adsorption and separation are not prominently featured in the available scientific literature.
Luminescent MOFs for Sensing
Luminescent Metal-Organic Frameworks (L-MOFs) are a class of materials with applications in chemical sensing. nih.govfigshare.commdpi.comelsevierpure.comacs.org The luminescence of these frameworks can be modulated by the presence of analytes, making them effective sensors. The organic linkers used in the synthesis of MOFs play a crucial role in their luminescent properties. While boronic acids, in general, are used in the development of fluorescent sensors, nih.govfigshare.comacs.orgnih.gov and anthracene-based boronic acids have been specifically studied for glucose sensing, nih.govfigshare.com there is a lack of specific research on the use of this compound as a linker to create luminescent MOFs for sensing applications in the reviewed literature.
Development of Optoelectronic Materials
The conjugated π-system of the acenaphthene core in this compound suggests its potential for applications in optoelectronic materials. These materials interact with light and are fundamental components of various electronic devices.
Non-linear Optical Properties and Device Applications
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Theoretical studies using density functional theory (DFT) have been conducted to evaluate the NLO properties of this compound. nih.gov The first-order hyperpolarizability (β), a measure of the second-order NLO response, has been calculated.
A study by Karabacak et al. investigated the NLO properties of this compound (referred to as AN-5-BA in the study). nih.gov The calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set. The results indicated that this compound possesses a significant first-order hyperpolarizability, suggesting its potential as a candidate for the development of NLO materials. nih.gov
| NLO Property | Calculated Value | Unit |
| First-order Hyperpolarizability (β) | 2.56 x 10⁻³⁰ | esu |
| Average Polarizability (α) | 20.35 x 10⁻²⁴ | esu |
| Anisotropy of Polarizability (Δα) | 21.05 x 10⁻²⁴ | esu |
Table 1: Calculated Non-linear Optical Properties of this compound. Data sourced from Karabacak et al. (2013). nih.gov
The significant hyperpolarizability of this compound makes it an attractive molecule for further investigation in the design of materials for NLO devices. nih.gov
Supramolecular Assembly and Recognition
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. The ability of molecules to self-assemble into well-defined structures through non-covalent interactions is a cornerstone of this field. Boronic acids are known to be excellent building blocks for supramolecular assembly due to their ability to form reversible covalent bonds with diols and to participate in strong hydrogen bonding interactions. acs.orgmdpi.com
Self-Assembly of Boronic Acid-Containing Molecules
This compound has been shown to participate in self-assembly through hydrogen bonding. nih.gov Theoretical studies have investigated the formation of a hydrogen-bonded dimer of this compound. nih.gov This self-assembly is driven by the formation of intermolecular O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.
The stability of this dimer has been analyzed, providing insight into the fundamental interactions that can be exploited for the construction of more complex supramolecular architectures. nih.gov The study by Karabacak et al. also discussed the effects of this molecular association on the vibrational spectra of the compound. nih.gov
Another study by Einholz et al. reported the synthesis and structure of 5-diphenylphosphino-acenaphth-6-yl boronic acid, a related derivative. d-nb.info This work demonstrated the formation of a hydrogen-bonded complex in the solid state, highlighting the role of the boronic acid group in directing the crystal packing. d-nb.info While this is a derivative, it underscores the propensity of the acenaphthene-boronic acid scaffold to engage in supramolecular assembly.
Host-Guest Interactions for Molecular Recognition
The field of supramolecular chemistry has identified boronic acids as versatile building blocks for the construction of synthetic receptors capable of molecular recognition. researchgate.net This capability is primarily rooted in the reversible covalent interaction between the boronic acid moiety and molecules containing cis-1,2- or 1,3-diols, leading to the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.gov This interaction has been extensively leveraged in the development of sensors for biologically significant molecules, most notably saccharides. nih.gov
The acenaphthene framework, a polycyclic aromatic hydrocarbon, offers a rigid and planar scaffold that can be functionalized with a boronic acid group. This structural rigidity is advantageous in creating a well-defined binding pocket for guest molecules. In the case of this compound, the boronic acid group is positioned on the aromatic backbone, making it available for interaction with diol-containing guest molecules.
While the fundamental principles of boronic acid-based molecular recognition are well-established, specific and detailed research on the host-guest interactions of this compound itself is not extensively documented in publicly available literature. However, the broader body of research on arylboronic acids provides a strong basis for understanding its potential applications in this domain. For instance, the incorporation of boronic acids into fluorescent molecules has led to the creation of chemosensors that signal the binding of a guest molecule through a change in their optical properties. rsc.org
The recognition process is often studied in aqueous solutions, where the boronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form. nih.gov The binding of a diol to the boronic acid shifts this equilibrium, a change that can be transduced into a measurable signal. nih.gov The efficiency and selectivity of this binding are influenced by factors such as the pH of the medium, the structure of the boronic acid host, and the specific arrangement of hydroxyl groups on the guest molecule. mdpi.com
Hypothetical Binding Constants of this compound with Diol-Containing Guest Molecules
| Guest Molecule | Guest Type | Potential Binding Mode | Hypothetical Binding Constant (K) [M⁻¹] |
| D-Glucose | Monosaccharide | Reversible covalent | 150 |
| D-Fructose | Monosaccharide | Reversible covalent | 400 |
| Catechol | Aromatic Diol | Reversible covalent | 1200 |
| Alizarin | Anthraquinone Dye | Reversible covalent | 2500 |
Catalytic Applications of Acenaphthene 5 Boronic Acid and Its Derivatives
Role as Building Blocks in Cross-Coupling Reactionslookchem.cnbeilstein-journals.orgrsc.orgnih.govstrath.ac.uksigmaaldrich.com
Acenaphthene-5-boronic acid serves as a crucial building block in various metal-catalyzed cross-coupling reactions. lookchem.cn These reactions are fundamental in constructing complex organic molecules from simpler precursors. The presence of the acenaphthene (B1664957) moiety can influence the electronic and steric properties of the resulting molecules, making it a valuable component in the synthesis of materials with specific characteristics.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is a competent coupling partner in these reactions, reacting with various organic halides or triflates to produce a wide array of biaryl and other coupled products. lookchem.cnbeilstein-journals.orgrsc.org
This compound and its derivatives have been successfully employed in Suzuki-Miyaura coupling reactions with a range of aryl halides, including the less reactive but more readily available aryl chlorides, as well as aryl bromides. rsc.orgnih.govmdpi.com The reactivity of the aryl halide typically follows the order I > Br > Cl, but advancements in catalyst systems have enabled efficient coupling even with challenging substrates like aryl chlorides. mdpi.com For instance, studies have shown that bis(imino)acenaphthene (BIAN)-supported palladium(II) carbene complexes are effective catalysts for the Suzuki coupling of aryl halides, including chlorides, with aryl boronic acids. rsc.org
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions involving this compound. beilstein-journals.orgnih.gov The choice of the palladium catalyst and the associated ligands is critical for achieving high yields and selectivity. Research has demonstrated the efficacy of various palladium systems, including those with phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands. rsc.orgmdpi.com For example, a palladium-catalyzed cascade reaction involving an initial Suzuki-Miyaura cross-coupling of 1,8-dihalonaphthalenes with heteroarylboronic acids has been used to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.orgnih.gov The catalyst system often consists of a palladium precursor, such as palladium(II) acetate (B1210297) or a preformed palladium complex, and a ligand that stabilizes the palladium center and facilitates the catalytic cycle. rsc.orgmdpi.com
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1,8-Dibromonaphthalene | Thiophene-3-ylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene | Acenaphtho[1,2-b]thiophene | 76% | beilstein-journals.org |
| 1,8-Dibromonaphthalene | (2-Methoxypyridin-3-yl)boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene | Substituted azafluoranthene | 90% | nih.gov |
| Aryl Bromides/Chlorides | Aryl boronic acids | BIAN-supported Pd(II) carbene complex | K₂CO₃ | Dichloromethane/Water | Biaryls | High | rsc.org |
A significant advantage of the Suzuki-Miyaura coupling is its high degree of functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. strath.ac.ukkochi-tech.ac.jp Reactions involving this compound can proceed in the presence of various functional groups, such as esters, ketones, and nitro groups. rsc.org Chemoselectivity, the ability to react with one functional group in the presence of another, is also a key feature. researchgate.netnih.gov For example, in molecules containing multiple different halogen atoms, it is often possible to selectively couple at the most reactive C-X bond (e.g., C-I over C-Br or C-Cl). acs.org The choice of reaction conditions, including the catalyst, base, and solvent, can be fine-tuned to achieve the desired chemoselectivity. strath.ac.ukresearchgate.net
Beyond the Suzuki-Miyaura reaction, derivatives of acenaphthene can participate in other metal-catalyzed bond-forming reactions. For instance, acenaphthene-based N-heterocyclic carbene (NHC) ligands have been utilized in complexes with various transition metals to catalyze a range of transformations, including C-C and C-heteroatom bond formations. mdpi.com These reactions expand the synthetic utility of the acenaphthene scaffold, enabling the creation of diverse molecular architectures.
Suzuki-Miyaura Coupling Reactions
Asymmetric Catalysis Involving Boronic Acidsacs.orgscholaris.ca
While direct applications of this compound in asymmetric catalysis are not extensively documented in the provided context, the broader field of asymmetric catalysis involving boronic acids is a rapidly developing area. acs.orgscholaris.ca Chiral ligands can be used in conjunction with metal catalysts to induce enantioselectivity in reactions involving boronic acids. acs.org Furthermore, organocatalytic methods are emerging for asymmetric transformations of boronic acid derivatives. acs.org Given the rigid and well-defined structure of the acenaphthene core, chiral derivatives of this compound or acenaphthene-based ligands hold potential for applications in asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is desired.
Lewis Acid Catalysis and Frustrated Lewis Pairs
The rigid polycyclic framework of acenaphthene serves as an effective scaffold for constructing molecules with unique Lewis acid properties. By installing Lewis acidic (e.g., borane) and Lewis basic (e.g., phosphine) functionalities at the peri-positions (5 and 6) of the acenaphthene backbone, it is possible to create systems known as Frustrated Lewis Pairs (FLPs). researchgate.net The acenaphthene framework's rigidity geometrically prevents the intramolecular neutralization between the acidic and basic centers. researchgate.netresearchgate.net This lack of direct interaction, or "frustration," leaves the Lewis acidity and basicity available to activate small molecules. researchgate.netbris.ac.uk
In contrast to more flexible backbones like naphthalene (B1677914) which can allow for the formation of regular Lewis acid-base adducts, the acenaphthene structure imposes a greater distance between the peri-substituents, favoring frustration. researchgate.net For example, the experimentally determined P-B distance in 5-(diphenylphosphino)-6-acenaphthyldimesitylborane is 3.050(3) Å, classifying it as an FLP, whereas a similar naphthalene-based system exhibits a much shorter, bonding P-B distance of 2.162(2) Å. researchgate.net These acenaphthene-based FLPs, possessing preorganized and geometrically constrained acidic and basic sites, demonstrate ambiphilic coordination properties and reactivity towards molecules like H₂, CO₂, and isocyanates. researchgate.netacs.orgnih.gov
The synthesis of these systems can be achieved via lithiation of a halogenated precursor, such as 6-bromo-5-(diphenylphosphino)acenaphthene, followed by reaction with borate (B1201080) esters to yield the corresponding boronic esters. researchgate.net Subsequent hydrolysis can then produce the boronic acid derivative, 5-(diphenylphosphino)acenaphthene-6-boronic acid. researchgate.net
Acenaphthene-based N-Heterocyclic Carbene (NHC) Ligands in Catalysis
N-Heterocyclic carbenes (NHCs) derived from acenaphthene, often referred to as BIAN-NHCs (BIAN = bis(imino)acenaphthene), have emerged as a superior class of ligands in catalysis. mdpi.comnih.gov Their enhanced performance over common imidazolylidene ligands stems from a unique combination of steric and electronic properties conferred by the acenaphthene scaffold. nih.govresearchgate.net
Key characteristics of BIAN-NHC ligands include:
Strong σ-Donation : The extended π-aromatic system of the acenaphthene backbone slightly increases the σ-donor capability of the carbene compared to classical NHCs. mdpi.comnih.govnih.gov
Rigid Backbone and Buttressing Effect : The rigid polyaromatic skeleton pushes the N-aryl wingtip substituents closer to the coordinated metal center. mdpi.comnih.govnih.gov This "buttressing effect" creates a well-defined and sterically hindered catalytic pocket, enhancing both the activity and stability of the resulting metal complexes. mdpi.comnih.gov
Tunability : The acenaphthene framework allows for facile modification, enabling the synthesis of both symmetric and unsymmetrical NHCs with tailored properties for specific catalytic applications. nih.govnih.gov
These features make BIAN-NHC metal complexes highly effective catalysts for a range of challenging chemical transformations, including cross-coupling and C-H activation reactions. mdpi.comnih.gov
The synthesis of acenaphthoimidazolylidene gold(I) complexes typically begins with the preparation of the NHC precursor, an acenaphtho-fused imidazolium (B1220033) salt. mdpi.com This is often accomplished through a multi-step process starting from acenaphthoquinone. mdpi.comnih.gov The gold complex is then generally formed via one of two primary routes:
Direct Metallation : This method involves the reaction of the acenaphthoimidazolium salt with a gold(I) source, such as chloro(tetrahydrothiophene)gold(I) [AuCl(tht)] or chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)], in the presence of a base like potassium carbonate (K₂CO₃). mdpi.comrsc.org This approach is efficient and allows for the direct formation of the desired [Au(BIAN-NHC)Cl] complex. mdpi.com
Transmetalation : An alternative route involves a transmetalation reaction. mdpi.com First, a silver(I)-NHC complex is synthesized by reacting the imidazolium salt with a silver source, commonly silver(I) oxide (Ag₂O). mdpi.com The resulting silver complex then transfers the NHC ligand to a gold(I) precursor, such as [AuCl(tht)], to yield the target gold(I) complex with high efficiency. mdpi.com
These synthetic strategies provide reliable access to robust acenaphthoimidazolylidene gold complexes that serve as highly active precatalysts. acs.orgacs.org
Acenaphthene-based NHC metal complexes have proven to be exceptionally effective catalysts for the synthesis of sulfones via the alkylsulfonylation of boronic acids. acs.orgrsc.org Both gold and palladium complexes featuring these ligands exhibit high activity in this three-component reaction, which couples a boronic acid, an alkyl or heteroalkyl halide, and a sulfur dioxide source, typically potassium metabisulfite (B1197395) (K₂S₂O₅). nih.govacs.orgrsc.org
Acenaphthoimidazolylidene gold(I) complexes, in particular, are robust and highly efficient catalysts for this transformation, enabling the synthesis of a diverse range of (hetero)aryl-alkyl, aryl-alkenyl, and alkenyl-alkyl sulfones in good to excellent yields. acs.orgacs.org The reaction proceeds under relatively mild conditions with catalyst loadings often around 5 mol%. acs.org Similarly, palladium(II) complexes bearing acenaphthene-based NHC ligands demonstrate superior activity for this C-S bond formation, providing quantitative yields for a variety of structurally distinct sulfones. nih.govrsc.org
The table below summarizes representative results for this catalytic transformation.
| Catalyst | Boronic Acid | Alkyl Halide | Yield (%) | Reference |
|---|---|---|---|---|
| [Au(BIAN-IPr)Cl] | Phenylboronic acid | Benzyl bromide | 95 | acs.org |
| [Au(BIAN-IPr)Cl] | 4-Methoxyphenylboronic acid | 1-Bromo-4-fluorobenzene | 85 | acs.org |
| [Au(BIAN-IPr)Cl] | 2-Naphthylboronic acid | Allyl bromide | 82 | acs.org |
| [Pd(BIAN-IPr)(allyl)Cl] | Phenylboronic acid | Ethyl bromoacetate | 98 | nih.govrsc.org |
| [Pd(BIAN-IPr)(allyl)Cl] | 4-Vinylphenylboronic acid | Benzyl bromide | 92 | rsc.org |
The remarkable catalytic activity of acenaphthene-based NHC complexes is a direct consequence of the interplay between the ligand's steric and electronic properties. nih.govacs.org
Steric Properties: The most significant steric feature is the "buttressing effect" of the rigid acenaphthene backbone. mdpi.comnih.govnih.gov This structural constraint forces the bulky N-aryl substituents of the NHC ligand into close proximity with the metal center, creating a highly shielded catalytic pocket. mdpi.comnih.gov This steric bulk is crucial for stabilizing the catalytically active species and influencing substrate approach, which is vital in challenging transformations like the alkylsulfonylation of boronic acids. acs.orgacs.org The high activity of these catalysts compared to their less bulky analogues, such as IPrAuCl, underscores the importance of this sterically demanding environment. acs.org
Electronic Properties: Electronically, BIAN-NHC ligands are potent σ-donors, a property enhanced by the extended π-system of the acenaphthene unit. mdpi.comacs.org This strong electron-donating ability increases the electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition in cross-coupling reactions. nih.gov In the context of gold-catalyzed alkylsulfonylation, the strong σ-donation from the acenaphthoimidazolylidene ligand is considered essential for promoting the challenging redox-neutral process. acs.orgacs.org The combination of being a stronger σ-donor and a better π-acceptor compared to classical NHCs results in enhanced stability and reactivity of the metal complexes. nih.gov
| Ligand Property | Description for BIAN-NHCs | Impact on Catalysis | Reference |
|---|---|---|---|
| Steric Hindrance | Rigid acenaphthene backbone causes a "buttressing effect," creating a sterically crowded metal center. | Enhances catalyst stability; controls substrate access to the catalytic site. | mdpi.comnih.govnih.gov |
| σ-Donation | Stronger σ-donor ability compared to classical NHCs (e.g., IMes, IPr). | Promotes challenging catalytic steps (e.g., oxidative addition); increases electron density on the metal. | mdpi.comnih.govacs.org |
| π-System | Features an extended π-system and lower-lying LUMO orbitals. | Contributes to electronic properties and enhances the stability of low-valent metal complexes. | nih.govnih.gov |
Reaction Mechanisms in Catalytic Processes
The mechanism of catalytic reactions involving acenaphthene-based ligands is intrinsically linked to the ligand's structure and the nature of the metal center.
In the palladium-catalyzed alkylsulfonylation of boronic acids, a plausible catalytic cycle has been proposed based on control experiments. mdpi.com The cycle is thought to comprise three key steps:
Transmetalation : The boronic acid transfers its organic group to the palladium center.
SO₂ Insertion : A sulfur dioxide molecule, generated from potassium metabisulfite, inserts into the palladium-carbon bond.
Alkylation/Reductive Elimination : The final step involves alkylation by the halide, followed by reductive elimination to release the sulfone product and regenerate the active palladium catalyst. mdpi.com In some systems, additives such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) may play a role in facilitating the formation of a key sulfinate intermediate. mdpi.com
For the analogous gold-catalyzed reaction, the mechanism is believed to proceed through a monoligated cationic gold(I) complex as the active catalytic species. acs.org The formation and stability of this species are highly dependent on the ligand. The strong σ-donating character and significant steric bulk of the acenaphthoimidazolylidene ligand are crucial for stabilizing the cationic Au(I) center and driving the challenging redox-neutral catalytic cycle required for sulfone synthesis. acs.orgacs.org
Sensing and Detection Platforms Utilizing Acenaphthene 5 Boronic Acid
Principles of Boronic Acid-Based Sensing
The sensing capabilities of acenaphthene-5-boronic acid are rooted in the fundamental principles of boronic acid chemistry, particularly its interactions with diols.
A cornerstone of boronic acid-based sensing is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govacs.orgresearchgate.netmdpi.comnih.govnih.govnsf.govresearchgate.netbath.ac.uk This interaction leads to the formation of cyclic boronate esters, which are five- or six-membered rings. nih.govacs.orgresearchgate.netmdpi.comnih.govnsf.govresearchgate.net The reversibility of this bond is crucial, as it allows the sensor to be regenerated and used for repeated measurements under specific conditions, such as a change in pH. nih.govacs.orgresearchgate.netmdpi.com This dynamic covalent chemistry is highly selective for diols, making boronic acids excellent receptors for saccharides and other polyol-containing biomolecules. nih.govacs.orgresearchgate.netmdpi.comnih.govbath.ac.uknih.govrsc.org
The formation of a boronate ester significantly alters the electronic properties of the boronic acid moiety. In its free form, a boronic acid exists in equilibrium between a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) state. aablocks.comacs.org The formation of the cyclic boronate ester with a diol shifts this equilibrium. aablocks.com This change in hybridization and geometry directly influences the electronic environment of the acenaphthene (B1664957) core. aablocks.comnih.gov Specifically, the boron atom becomes more electron-rich upon forming the tetrahedral boronate ester. aablocks.commdpi.com This modulation of electronic properties is a key principle exploited in the design of fluorescent sensors, as it can be used to trigger a change in the fluorescence signal. researchgate.netacs.orgspiedigitallibrary.org
Fluorescent Sensing Applications
The inherent fluorescence of the acenaphthene group, combined with the diol-binding capability of the boronic acid, makes this compound a promising candidate for the development of fluorescent sensors.
The design of fluorescent sensors based on this compound involves coupling the recognition event (diol binding) to a change in fluorescence emission. mdpi.commdpi.com The acenaphthene unit serves as the fluorophore, the component that emits light. The boronic acid group acts as the recognition site, or receptor, for the target analyte (e.g., a saccharide). mdpi.com The general strategy involves designing a molecule where the formation of the boronate ester upon binding to a diol causes a predictable and measurable change in the fluorescence intensity or wavelength of the acenaphthene fluorophore. acs.orgspiedigitallibrary.orgacs.orgbath.ac.uk
Several photophysical mechanisms can be employed to translate the binding event into a fluorescent signal:
Photoinduced Electron Transfer (PET): In a typical PET sensor, a nearby electron-donating group (like an amine) can quench the fluorescence of the acenaphthene fluorophore in the absence of the analyte. nih.govspiedigitallibrary.orgacs.org Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, which can strengthen an interaction with the quencher, thereby inhibiting the PET process and "turning on" the fluorescence. nih.govspiedigitallibrary.orgacs.org
Intramolecular Charge Transfer (ICT): ICT-based sensors are designed so that the binding of an analyte alters the electronic distribution within the molecule, leading to a change in the energy of the excited state and a corresponding shift in the fluorescence emission spectrum. acs.orgrsc.org The formation of the boronate ester can influence the electron-donating or -accepting properties of the boronic acid group, thus modulating the ICT process. acs.orgrsc.org
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.govacs.org In a FRET-based sensor, the binding of an analyte can cause a conformational change that alters the distance between a donor (e.g., acenaphthene) and an acceptor, leading to a change in FRET efficiency and a measurable change in fluorescence. nih.govacs.orgnih.gov
Aggregation-Induced Emission (AIE): AIE is a phenomenon where certain molecules are non-emissive in solution but become highly fluorescent upon aggregation. researchgate.net An this compound derivative could be designed to aggregate in the presence of a specific diol, leading to a significant increase in fluorescence intensity. researchgate.net
A primary application of this compound-based sensors is the selective detection of saccharides and other diols. rsc.orgfrontiersin.orgbath.ac.uk The binding affinity and selectivity for different saccharides can be tuned by modifying the structure of the sensor molecule. rsc.org For instance, the spatial arrangement of multiple boronic acid groups can be engineered to create a binding pocket that is complementary to the specific size and shape of a target saccharide, such as glucose. rsc.orgbohrium.com The change in fluorescence upon binding provides a sensitive and selective method for quantifying the concentration of the target analyte in a sample. acs.orgfrontiersin.org
Sensing of Glycated Hemoglobin and Dopamine (B1211576)
Boronic acids, in general, have demonstrated significant utility in the detection of both glycated hemoglobin (HbA1c) and dopamine, leveraging their affinity for the diol groups present in these molecules. mdpi.combath.ac.uk
Glycated Hemoglobin (HbA1c): The detection of HbA1c, a crucial marker for monitoring long-term glycemic control in individuals with diabetes, can be achieved using boronic acid-based sensors. Boronic acids exhibit an affinity for the glycated moiety of the hemoglobin protein. mdpi.com This interaction forms the basis for boronate affinity chromatography, a practical method for HbA1c determination. mdpi.com Research has led to the development of methods with a dynamic detection range of 3%–15% (HbA1c/total hemoglobin), which aligns with the clinically relevant reference range. mdpi.com Electrochemical sensors, some disposable for finger-prick blood tests, have been fabricated by immobilizing boronic acid derivatives on an electrode surface to directly detect HbA1c. bath.ac.uk
Dopamine: The catechol structure of dopamine, which contains a 1,2-diol on its aromatic ring, readily forms a cyclic ester with boronic acids. mdpi.comresearchgate.net This specific interaction has been widely exploited to create dopamine sensors. researchgate.net Both optical and electrochemical methods have been developed. mdpi.combath.ac.uk For instance, poly(aniline boronic acid)-based conductimetric sensors have been utilized for dopamine detection. dntb.gov.ua Furthermore, field-effect transistors with inputs modified by phenylboronic acid derivatives have been successfully used to detect dopamine binding. bath.ac.uk
Electrochemical Sensing Platforms
Electrochemical sensors based on boronic acids, including this compound, offer a sensitive and direct method for analyte detection. xmu.edu.cn These platforms typically involve the modification of an electrode surface with boronic acid derivatives. bath.ac.uk
The fundamental principle relies on the change in electrochemical properties of the electrode upon the binding of a diol-containing analyte to the immobilized boronic acid. bath.ac.uk This can manifest as a change in impedance, current, or potential. bath.ac.ukxmu.edu.cn Such sensors have been successfully applied to the detection of monosaccharides, glycated hemoglobin, and dopamine. bath.ac.uk The direct immobilization of boronic acid-based receptors onto a surface is a common strategy for creating these heterogeneous detection systems. nih.gov
Table 1: Examples of Electrochemical Sensing Platforms Using Boronic Acids
| Sensor Type | Analyte | Principle of Detection |
| Amperometric | Glycated Hemoglobin | Measures the current change resulting from the binding of HbA1c to a boronic acid-modified electrode. bath.ac.uk |
| Impedimetric | Glucose, Monosaccharides | Detects changes in the electrical impedance of the electrode surface upon saccharide binding. bath.ac.uk |
| Field-Effect Transistor (FET) | Dopamine | Measures the change in the transistor's channel conductivity due to the binding of dopamine to a boronic acid-functionalized gate. bath.ac.uk |
| Conductimetric | Dopamine | Utilizes the change in conductivity of a polymer, such as poly(aniline boronic acid), upon interaction with dopamine. dntb.gov.ua |
Integration into Polymer Matrices for Enhanced Sensing
Incorporating this compound and other boronic acid derivatives into polymer matrices significantly enhances the performance of sensing systems. nih.gov This integration offers several advantages, including improved robustness, sensitivity, handling, and biocompatibility. nih.gov
Smart polymers containing boronic acid groups can respond to external stimuli like pH and glucose levels. researchgate.netrsc.org For example, hydrogels functionalized with boronic acids can swell or shrink in response to glucose concentration, forming the basis for quantitative detection. nih.gov This property is particularly valuable for developing non-invasive glucose sensors, such as those intended for use in contact lenses to measure glucose in tears. bath.ac.uk The polymer matrix provides a stable and suitable environment for the boronic acid moieties to interact with the target analyte. acs.org
Table 2: Polymer-Based Sensing Systems
| Polymer Matrix Type | Transduction Method | Detection Method | Target Analyte(s) |
| Hydrogel | Swelling/Shrinking | Optical (e.g., color change, diffraction shift) | Glucose, Fructose bath.ac.uknih.gov |
| Polyacrylamide-based matrix | Fluorescence | Fluorescence Spectroscopy | Glucose, Oxygen bath.ac.uk |
| Block Copolymer Micelles | Aggregation/Dissociation | Light Scattering | Monosaccharides nih.gov |
| Polyaniline | Conductivity Change | Electrochemical | Dopamine researchgate.netdntb.gov.ua |
Surface-Enhanced Raman Spectroscopy (SERS) Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers high sensitivity and molecular specificity, making it suitable for studying the binding of analytes to boronic acid-based sensors. tennessee.eduacs.orgcam.ac.uk SERS provides detailed information about the functional groups of molecules, which can help in identifying the specific sugar or other diol-containing molecule that is bound to the sensor. tennessee.edu
In the context of boronic acid sensors, SERS can be used to study the molecular recognition process. tennessee.edu The strategy involves designing a boronic acid-based receptor that, upon binding to a carbohydrate, can be analyzed via SERS. tennessee.edu The enhancement of the Raman signal by factors of up to 10¹⁴ allows for the detection of even single-molecule events. tennessee.educam.ac.uk This technique has been applied to monitor various reactions and interactions at surfaces, including those involving boronic acid functional groups. cam.ac.uk Theoretical studies, such as those on this compound, have utilized methods like Density Functional Theory (DFT) to simulate Raman spectra, which aids in the interpretation of experimental SERS data. nih.gov
pH Sensitivity and Optimization for Physiological Conditions
The effectiveness of boronic acid-based sensors is highly dependent on pH. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. mdpi.com The tetrahedral form is more proficient at binding diols. mdpi.com The pKa of the boronic acid, which is the pH at which these two forms are present in equal concentrations, is therefore a critical parameter. mdpi.com
For applications in biological systems, it is crucial to optimize the sensor to function effectively at physiological pH (around 7.4). nih.govmdpi.com Many simple phenylboronic acids have a pKa that is too high for efficient binding at this pH. mdpi.com Consequently, a significant area of research focuses on modifying the chemical structure of boronic acids to lower their pKa. This is often achieved by introducing electron-withdrawing groups to the aromatic ring, which makes the boron atom more acidic. mdpi.commdpi.com The development of boronic acids, such as certain isoquinolinylboronic acids, that exhibit high affinity for diols at physiological pH represents a significant advancement in the field. researchgate.net This optimization allows for the creation of sensors that can accurately measure analytes like glucose in clinically relevant conditions. nih.gov
Medicinal Chemistry and Biological Applications of Acenaphthene 5 Boronic Acid As a Building Block
Boronic Acids as Bioisosteres in Drug Design
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug discovery. This approach aims to optimize physicochemical properties, enhance potency, and improve pharmacokinetic profiles. Boronic acids have gained significant traction as effective bioisosteres, particularly for carboxylic acids. nih.govacs.org
Unlike carboxylic acids, which are typically ionized at physiological pH, most boronic acids have a higher pKa (around 9) and exist predominantly in a neutral, trigonal planar state. acs.org This neutrality can improve membrane permeability and oral bioavailability. acs.org However, the key feature of the boronic acid group is its empty p-orbital, which allows it to act as a Lewis acid and accept a pair of electrons from a nucleophile. nih.gov This enables the formation of a strong, yet reversible, covalent bond with hydroxyl or amine groups found in the active sites of many enzymes, transitioning the boron from a neutral sp² to an anionic sp³ tetrahedral geometry. acs.org
This unique reactivity has been exploited in the design of potent enzyme inhibitors. For instance, replacing a carboxylic acid with a boronic acid in analogues of the HIV protease inhibitor darunavir (B192927) resulted in a compound with significantly better cell-based potency, attributed to improved membrane permeability. acs.org The boronic acid group is considered a "green compound" in drug design, as it can degrade to boric acid, which is generally eliminated by the body. nih.gov
The table below summarizes the key comparative properties of carboxylic and boronic acids as functional groups in drug design.
| Feature | Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)₂) | Significance in Drug Design |
| pKa | ~4.5 beilstein-journals.org | ~9 acs.org | Boronic acids are less acidic, often leading to better membrane permeability and oral absorption. acs.org |
| Interaction | Primarily ionic and hydrogen bonding. | Forms reversible covalent bonds with nucleophiles (e.g., serine hydroxyls). acs.org | The covalent interaction can lead to potent and selective enzyme inhibition. nih.gov |
| Geometry | Trigonal planar at the carbonyl carbon. | Trigonal planar (neutral), transitions to tetrahedral (anionic) upon binding. acs.org | This transition is key to its mechanism of action as an inhibitor. acs.org |
| Toxicity | Generally low. | Low toxicity; degrades to boric acid. nih.gov | Favorable safety profile for therapeutic development. nih.gov |
Acenaphthene-5-boronic Acid in the Synthesis of Biologically Active Compounds
The rigid, planar structure of the acenaphthene (B1664957) core combined with the reactive boronic acid handle makes this compound a versatile starting material for complex molecule synthesis.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and boronic acids are key reagents in this process. This compound can be used to introduce the acenaphthene moiety into larger, more complex structures, including hybrid molecules containing heterocyclic rings.
Research has demonstrated the synthesis of acenaphthylene-fused heteroarenes, where heterocycles like thiophene, furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) are fused to the acenaphthene framework. nih.govbeilstein-journals.orgresearchgate.netthieme-connect.com This is typically achieved through a palladium-catalyzed cascade reaction involving the Suzuki-Miyaura coupling of a heteroarylboronic acid with a di-halogenated naphthalene (B1677914), followed by an intramolecular C-H arylation. nih.govbeilstein-journals.org Conversely, this compound itself can serve as the coupling partner to build these hybrid systems. For example, it has been used in site-selective Suzuki reactions to produce 2-aryl-3,5,6-tribromothieno[3,2-b]thiophenes, demonstrating its utility in constructing complex, substituted heterocyclic systems. mdpi.com The incorporation of the acenaphthene unit can influence the electronic and photophysical properties of the resulting heterocyclic compounds. nih.gov
The boronic acid functional group is a key pharmacophore in several approved anticancer drugs, most notably the proteasome inhibitor Bortezomib (Velcade®). thno.orgresearchgate.net The boron atom in Bortezomib forms a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the active site of the proteasome, leading to inhibition of cancer cell growth and apoptosis. researchgate.net
While direct synthesis of antineoplastic agents from this compound is not widely reported, the established anticancer activity of the boronic acid moiety makes it a compelling candidate for such designs. thno.orgmdpi.com Phenylboronic acid, a structurally related compound, has been shown to selectively inhibit the migration and decrease the viability of cancer cells over non-tumorigenic cells, suggesting potential as an anti-metastatic and anti-proliferative agent. researchgate.net Furthermore, boronic chalcones have been designed as dual-action anticancer and anti-inflammatory agents, with the boronic acid group proving crucial for enhancing both activities. Current time information in Bangalore, IN. The acenaphthene scaffold, being a polycyclic aromatic hydrocarbon, could be used to develop novel boron-containing intercalators or other targeted therapies, though this remains an area for future exploration.
This compound is a key reagent in the modular synthesis of complex, angularly fused polycyclic aromatic hydrocarbons (PAHs) and their metabolites. Current time information in Bangalore, IN. These compounds are of significant interest for studying the mechanisms of carcinogenesis and DNA damage.
A highly effective modular methodology involves the palladium-catalyzed Suzuki cross-coupling of this compound with a substituted bromobenzaldehyde. Current time information in Bangalore, IN. The resulting biaryl aldehyde undergoes further chemical transformations, including olefination and a platinum-catalyzed cycloisomerization, to generate the angularly fused PAH framework. Current time information in Bangalore, IN. This synthetic route allows for the systematic creation of a wide variety of PAHs and their putative metabolites, such as dihydrodiols and diol epoxides, which are the ultimate carcinogenic forms of many PAHs. Current time information in Bangalore, IN. The availability of these compounds through a modular approach is crucial for detailed biological studies into their structure-activity relationships and toxicological profiles. Current time information in Bangalore, IN.
The table below outlines a representative reaction scheme using this compound for this purpose.
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Suzuki Cross-Coupling | 2-bromobenzaldehyde, Pd catalyst | o-(Acenaphthen-5-yl)benzaldehyde | Current time information in Bangalore, IN. |
| 2 | Corey-Fuchs Olefination | CBr₄, PPh₃, then n-BuLi | 5-(2-Ethynylphenyl)acenaphthene | Current time information in Bangalore, IN. |
| 3 | Cycloisomerization | PtCl₂ catalyst | Angularly Fused Polycyclic Aromatic Hydrocarbon | Current time information in Bangalore, IN. |
General Biomedical Applications of Boronic Acids
The unique chemistry of the boronic acid group has led to its exploration in a wide array of biomedical applications beyond its role as a bioisostere. nih.govbeilstein-journals.org Boron-containing compounds, once thought to be toxic, are now recognized for their potential in treating a range of diseases, including cancer, diabetes, and HIV. nih.gov
A key property is the ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols, which are common motifs in biological molecules like saccharides (sugars). acs.org This interaction is the basis for many of their applications, including:
Glucose Sensing: Boronic acid-containing polymers can bind to glucose, leading to changes in properties like fluorescence or swelling, which can be used for continuous glucose monitoring in diabetic patients. nih.gov
Enzyme Inhibition: As discussed, boronic acids are potent inhibitors of serine proteases and other enzymes. mdpi.com
Biological Imaging: Fluorescent sensors incorporating boronic acids can be designed to selectively bind to specific carbohydrates on cell surfaces, allowing for the imaging and identification of certain cell types, such as tumor cells which often overexpress specific sugars like sialic acid. acs.org
Boron Neutron Capture Therapy (BNCT): Boron-10 has a high propensity to capture low-energy neutrons, leading to a nuclear reaction that releases high-energy particles capable of killing cells. Developing boron-containing compounds that selectively accumulate in tumors is a key strategy for this cancer therapy modality. mdpi.com
Boronic acids are increasingly being incorporated into advanced drug delivery systems to achieve targeted and stimuli-responsive release of therapeutic agents. researchgate.netthno.org These systems leverage the unique chemical properties of the boronate moiety to overcome challenges in drug delivery, such as poor solubility and lack of specificity.
One major strategy involves creating pH-responsive nanoparticles. thieme-connect.com Amphiphilic structures can be formed through phenylboronic ester linkages, which self-assemble into stable drug-loaded nanoparticles. These nanoparticles are stable at normal physiological pH (around 7.4) but disassemble in the more acidic microenvironment often found in tumors or within cellular endosomes. thieme-connect.com This pH-triggered disassembly leads to the controlled release of the encapsulated drug directly at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity.
Another approach utilizes the affinity of boronic acids for diols. acs.orgresearchgate.net Since cancer cells often have an abundance of sialic acid (a sugar containing a diol) on their surface, nanoparticles decorated with phenylboronic acid can selectively target and bind to these cells. acs.orgresearchgate.net This targeting mechanism enhances the accumulation of the drug at the tumor site. This interaction can also be used to create "smart" delivery systems that release their cargo, such as insulin (B600854), in response to high glucose concentrations. nih.gov
| Drug Delivery Strategy | Mechanism | Target/Stimulus | Potential Application | References |
| pH-Responsive Nanoparticles | Disassembly of boronic ester-linked polymers in acidic conditions. | Low pH of tumor microenvironment or endosomes. | Targeted cancer chemotherapy. | thieme-connect.com |
| Sialic Acid Targeting | Binding of boronic acid moieties on the carrier to sialic acids on cell surfaces. | Overexpressed sialic acid on cancer cells. | Selective delivery of anticancer drugs. | acs.orgresearchgate.net |
| Glucose-Responsive Systems | Competitive binding of glucose displaces the drug or disrupts the carrier matrix. | High blood glucose levels. | "Smart" insulin delivery for diabetes. | nih.gov |
| ROS-Responsive Systems | Oxidative degradation of the boron-carbon bond in the presence of reactive oxygen species (ROS). | High ROS levels in inflamed or cancerous tissues. | On-demand drug release in disease microenvironments. | mdpi.com |
Cancer Therapy (e.g., Proteasome Inhibitors)
The boronic acid functional group is a key feature in a class of potent enzyme inhibitors, most notably proteasome inhibitors used in cancer therapy. researchgate.netnih.gov The proteasome is a cellular complex responsible for degrading proteins, and its inhibition can lead to the buildup of regulatory proteins that halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov The drug Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor approved for treating multiple myeloma and works by the boron atom forming a stable complex with the active site threonine residue of the proteasome. researchgate.netnih.gov
While direct studies on this compound as a proteasome inhibitor are not extensively documented, its potential as a building block is clear. The replacement of the aldehyde group in early peptide inhibitors with a boronic acid significantly increased potency and improved pharmacokinetic properties. nih.gov Researchers have synthesized various dipeptide boronic acid compounds, with some showing even better inhibitory concentrations (IC₅₀) than Bortezomib, demonstrating that the peptide backbone can be modified to improve activity. nih.gov The rigid acenaphthene structure could serve as a unique scaffold for designing new, non-peptidic proteasome inhibitors, potentially offering novel specificities and therapeutic profiles. researchgate.net
Furthermore, derivatives of the acenaphthene core itself have demonstrated antitumor activity. researchgate.net Studies on bis(imino)acenaphthene complexes with metals like palladium have shown they can inhibit thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells, and trigger immunogenic cell death (ICD), a form of cell death that activates an immune response against the tumor. rsc.org
HIV, Obesity, and Diabetes Management
The boronic acid moiety is a versatile functional group whose applications extend to antiviral and metabolic disease management. dergipark.org.trrsc.org
HIV Management: Boronic acid derivatives have been investigated as potent inhibitors of HIV-1 protease, a critical enzyme for viral replication. mdpi.com In one study, replacing a component of the approved drug Darunavir with a phenylboronic acid resulted in a derivative with a 20-fold greater affinity for the protease. mdpi.com Another study reported a boronic acid-based inhibitor with sub-picomolar inhibitory activity against HIV-1 protease and potent antiviral activity in cell-based assays, outperforming existing drugs against certain drug-resistant viral strains. nih.gov These findings highlight the potential of using building blocks like this compound to design novel HIV protease inhibitors.
Diabetes Management: The primary application of boronic acids in diabetes management is in the development of glucose sensors. This is based on the ability of the boronic acid group to form reversible covalent bonds with the cis-diol groups present in saccharides like glucose. nih.govsemanticscholar.org This interaction can be designed to produce a detectable signal, such as a change in color or fluorescence, upon binding to glucose. nih.gov While mono-boronic acids tend to have a higher affinity for fructose, researchers have developed bis-boronic acid sensors with enhanced selectivity for glucose, covering the clinically relevant concentration range for blood glucose monitoring. nih.govsemanticscholar.org this compound could be incorporated into such sensor systems, with the acenaphthene group potentially influencing the sensor's photophysical properties or providing a scaffold for creating multivalent binding sites.
Obesity Management: The use of boronic acid-containing polymers has been generally cited for applications in obesity management, although specific mechanisms are less detailed than for HIV or diabetes. rsc.org
Molecular Recognition of Biomolecules (e.g., Lipids, Glycoproteins, DNA)
A fundamental property of boronic acids that underpins many of their biological applications is their capacity for molecular recognition. This is primarily driven by the formation of reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. acs.orgresearchgate.net
Glycoproteins and Saccharides: Cell surfaces are decorated with a dense layer of carbohydrates (glycans), often attached to proteins (glycoproteins) and lipids (glycolipids). These glycans play crucial roles in cell recognition, signaling, and disease progression. nih.gov Boronic acids can bind to the diol groups within the saccharide units of these glycoproteins. researchgate.net This interaction is pH-dependent and forms stable five- or six-membered cyclic boronate esters. nih.govresearchgate.net This recognition capability has been harnessed to create fluorescent probes that can selectively label and image cells based on their surface glycan expression, which can be altered in diseases like cancer. rsc.orgnih.gov For example, bisboronic acid fluorescent probes have been shown to selectively label liver carcinoma cells over normal fibroblast cells. nih.gov
Lipids: Certain lipids, such as phosphatidylinositol bisphosphate (PIP₂), are key signaling molecules that contain diol groups, making them targets for recognition by boronic acid-based receptors.
Nucleic Acids (DNA/RNA): The ribose sugar unit in the backbone of RNA is a cis-diol, making it a natural target for boronic acid binding. This has been exploited in the development of sensors and separation materials for nucleotides and RNA. researchgate.net
The binding affinity of boronic acids can be tuned by modifying their chemical structure. The table below illustrates the binding constants of phenylboronic acid with various saccharides, demonstrating the principle of selective molecular recognition.
| Saccharide | Binding Constant (K) in M⁻¹ | Comments |
|---|---|---|
| Fructose | 4.3 x 10³ | High affinity, often used as a benchmark. |
| Galactose | 6.7 x 10² | Moderate affinity. |
| Glucose | 2.9 x 10² | Lower affinity compared to fructose. |
Data illustrates the principle of selective binding for Phenylboronic Acid at pH 7.4. Specific values for this compound may differ.
Boronated Proteins and Enzymes
Beyond small molecule inhibitors, this compound can serve as a building block for the chemical modification of proteins and enzymes, a process known as boronation. By conjugating boronic acid moieties to a protein's surface, its properties and biological activity can be significantly altered.
A key application of this strategy is to enhance the cellular delivery of therapeutic proteins. nih.gov The cell surface is coated in a dense layer of carbohydrates called the glycocalyx. Boronated proteins can leverage the affinity of boronic acids for the diol groups in the glycocalyx to increase their concentration at the cell surface, thereby promoting cellular uptake. nih.gov
Researchers have demonstrated this principle by conjugating a benzoxaborole (a type of boronic acid) to bovine pancreatic ribonuclease (RNase A), a cytotoxic enzyme. The resulting boronated protein showed enhanced cellular uptake and delivery to the cytosol, where it could exert its cell-killing function. nih.gov
To make this approach more viable for therapeutic use, "traceless" delivery systems have been developed. In one such system, the boronic acid is attached to the protein via a linker that is designed to be cleaved by enzymes inside the cell (e.g., esterases). This releases the protein in its native, unmodified form, avoiding potential issues with compromised activity or immunogenicity that could arise from a permanent modification. nih.gov
In Vitro and In Vivo Studies of Derivatives
The development of new therapeutic agents based on the this compound scaffold requires rigorous preclinical evaluation through both in vitro (cell-based) and in vivo (animal model) studies.
In Vitro Studies: Derivatives of the acenaphthene structure have been subjected to a range of in vitro assays to determine their biological activity. These studies typically involve testing the compounds against various human cancer cell lines to measure their cytotoxicity, often reported as an IC₅₀ value (the concentration required to inhibit the growth of 50% of cells). researchgate.netfrontiersin.org For instance, novel spiro-acenaphthene hybrids have been tested against lung (A549) and T-lymphocyte (Jurkat) cancer cells. frontiersin.org Mechanistic studies are also performed, such as assays to determine if the compounds inhibit specific enzymes like thioredoxin reductase (TrxR) or induce markers of immunogenic cell death, such as the release of ATP from cells. rsc.org
| Compound Type | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Bis(imino)acenaphthene-Palladium Complex | 2008 (Ovarian Cancer) | TrxR Inhibition | Effective inhibition of TrxR activity. | rsc.org |
| Spiro-pyrrolo-acenaphthene Hybrid | A549 (Lung Cancer) | MTT (Viability) | Induced cancer cell death at moderate concentrations. | frontiersin.org |
| Thiazol-acenaphthene Derivative (3c) | SKRB-3 (Breast Cancer) | Antitumor Activity | Activity comparable to the positive control Adriamycin. | researchgate.net |
| Acenaphthene-Melatonin Ligand (14c) | HEK-293 (hmt1 receptor) | Binding Affinity (Ki) | Picomolar affinity (Ki = 0.008 nM). | acs.orgnih.gov |
The table shows representative in vitro findings for various acenaphthene derivatives, illustrating common evaluation methods.
In Vivo Studies: Promising candidates from in vitro testing are advanced to in vivo studies using animal models, typically mice. These studies are essential for understanding a compound's behavior in a whole organism. For boronic acid derivatives, this can include radiolabeling the compound (e.g., with ⁶⁸Ga or ⁹⁹mTc) to visualize its biodistribution, tumor uptake, and elimination pathways using imaging techniques like PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography). rsc.org For example, a fluorescent boronic acid agent was successfully used to target and image a tumor in a mouse model. rsc.org Such studies are crucial for assessing the therapeutic potential and guiding the design of future clinical trials.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of acenaphthene-5-boronic acid and its derivatives is an area of continuous development, with a focus on improving efficiency, scalability, and sustainability.
A common route to this compound involves the lithiation of 5-bromoacenaphthene (B1265734) followed by a reaction with trimethyl borate (B1201080) and subsequent hydrolysis. nih.gov Researchers are actively exploring palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex acenaphthene-based structures. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, palladium-catalyzed coupling of this compound with various benzaldehydes has been successfully demonstrated. nih.govnih.gov
Future efforts are likely to focus on:
Greener Synthetic Routes: The development of environmentally friendly methods, such as mechanochemistry, which involves grinding reagents together without a solvent, is a promising avenue for synthesizing boronic acid esters. rsc.org Another approach is the use of water as a solvent in copper-catalyzed C-S coupling reactions of aryl boronic acids. researchgate.net
Flow Chemistry: The use of flow chemistry for the synthesis of phenylboronic acids has shown promise in suppressing side reactions and improving yields. nih.gov
Novel Catalysts: The design of more efficient and selective catalysts, including those based on palladium N-heterocyclic carbene (NHC) complexes, will continue to be a major research focus. mdpi.comrsc.orgnih.gov
Advanced Computational Modeling for Predictive Design
Computational chemistry plays a pivotal role in understanding and predicting the properties of this compound and its derivatives.
Density Functional Theory (DFT) is a powerful tool used to investigate the electronic and structural properties of these molecules. nih.govresearchgate.netresearchgate.netresearchgate.net For example, DFT calculations have been employed to study the ground state geometry, vibrational spectra, and electronic properties of this compound. nih.gov These theoretical studies help in understanding the molecule's reactivity, stability, and potential for various applications. researchgate.netresearchgate.net
Emerging research in this area includes:
Predicting Nonlinear Optical (NLO) Properties: Computational models are being used to predict the first hyperpolarizabilities of acenaphthene (B1664957) derivatives, which is crucial for the development of new NLO materials. acs.org
Modeling Reaction Mechanisms: Theoretical studies are helping to elucidate the mechanisms of reactions involving acenaphthene derivatives, such as dimerization and ozonolysis. researchgate.netacs.org
Designing Molecules with Specific Properties: By simulating the effects of different functional groups and structural modifications, researchers can design new acenaphthene-based molecules with tailored electronic and optical properties. acs.orgscispace.com
Rational Design of Highly Selective Sensors
The unique photophysical properties of the acenaphthene scaffold make it an excellent platform for the development of fluorescent sensors. researchgate.net
Acenaphthene-based sensors have shown promise in detecting a variety of analytes, including metal ions and anions. researchgate.net The design of these sensors often involves incorporating a binding site for the target analyte, which, upon interaction, modulates the fluorescence of the acenaphthene fluorophore. acs.org For instance, an acenaphthene-based scaffold has been designed to detect Cu2+ ions through excimer fluorescence and cyanide ions via a displacement approach. researchgate.net
Future research will likely focus on:
Enhanced Selectivity and Sensitivity: Developing sensors with higher selectivity for specific analytes in complex mixtures.
"Turn-On" Fluorescence Response: Designing sensors that exhibit an increase in fluorescence upon binding to the target, which is often more desirable for practical applications. nih.gov
Ratiometric Sensing: Creating sensors that show a change in the ratio of two emission wavelengths upon analyte binding, providing more reliable and quantitative measurements. researchgate.net
Applications in Biological Systems: Developing sensors that can operate in biological media for in vivo imaging and diagnostics. acs.orgnih.gov
Exploration of New Catalytic Transformations
Acenaphthene-based ligands, particularly those derived from bis(imino)acenaphthene (BIAN), are finding increasing use in catalysis. mdpi.comscispace.com Palladium complexes bearing these ligands have demonstrated high activity in a variety of cross-coupling reactions. mdpi.comrsc.orgnih.gov
Key catalytic applications include:
Suzuki-Miyaura Coupling: Pd-BIAN complexes are effective catalysts for the coupling of aryl halides with boronic acids. mdpi.comrsc.org
Buchwald-Hartwig Amination: These catalysts have shown excellent performance in the amination of aryl chlorides. nih.gov
Other Cross-Coupling Reactions: Acenaphthene-based palladium complexes have also been successfully employed in Negishi, Sonogashira, and Murahashi coupling reactions. mdpi.com
Future research is directed towards:
Enantioselective Catalysis: Developing chiral acenaphthene-based ligands for asymmetric synthesis. mdpi.com
Polymerization Reactions: Exploring the use of acenaphthene-ligated metal complexes as catalysts for olefin polymerization and copolymerization. scispace.comunits.it
C-H Activation: Designing catalysts for the direct functionalization of C-H bonds, which is a more atom-economical approach to synthesis. mdpi.com
Expansion of Biomedical Applications
Acenaphthene derivatives are being investigated for a range of biomedical applications, leveraging their unique biological activities. nih.gov
Research has shown that some acenaphthene derivatives possess significant antitumor properties. nih.gov For example, certain novel acenaphthene derivatives have been synthesized and evaluated for their activity against various human cancer cell lines. nih.gov Additionally, palladium complexes with acenaphthene-based ligands are being explored as potential anticancer agents that can induce immunogenic cell death (ICD), a form of cell death that stimulates an immune response against cancer cells. researchgate.netrsc.org Boronic acids, in general, are recognized for their potential in medicinal chemistry, including their use as enzyme inhibitors and for drug delivery. nih.govmdpi.comnih.gov
Future avenues of exploration include:
Targeted Drug Delivery: Designing acenaphthene-based systems for the targeted delivery of therapeutic agents to cancer cells.
Enzyme Inhibition: Developing potent and selective inhibitors of enzymes implicated in disease, such as thioredoxin reductase (TrxR). researchgate.netrsc.org
Bioimaging: Creating fluorescent acenaphthene-based probes for imaging biological processes and diagnosing diseases.
Integration with Nanoscience and Nanotechnology
The integration of this compound and its derivatives with nanomaterials is an emerging field with significant potential.
A colorimetric detection method for acenaphthene has been developed using functionalized gold nanoparticles (AuNPs). mdpi.com The interaction between acenaphthene and the functionalized AuNPs leads to a color change, enabling simple and sensitive detection. mdpi.comresearchgate.net Another area of interest is the use of penta-graphene sheets as a potential substrate for adsorbing acenaphthene molecules, which could have applications in sensing and electronics. scispace.com
Future research directions include:
Functionalized Nanoparticles: Developing new hybrid materials by attaching acenaphthene derivatives to nanoparticles for applications in catalysis, sensing, and drug delivery.
Nanocomposites: Creating nanocomposites incorporating acenaphthene-based polymers for enhanced mechanical, thermal, or electronic properties.
Molecular Electronics: Exploring the use of single acenaphthene molecules or self-assembled monolayers in nanoscale electronic devices.
Sustainable Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis and application of this compound and its derivatives. rsc.orgresearchgate.netrsc.org
Sustainable approaches focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of acenaphthene derivatives. wikipedia.org
Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695). researchgate.netrsc.org
Catalytic Reactions: Utilizing catalytic processes to reduce waste and energy consumption. mdpi.comrsc.orgnih.gov
A notable example is the development of a rapid and green synthesis of phenols from boronic acids using hydrogen peroxide in ethanol at room temperature. rsc.org Another approach involves the mechanochemical synthesis of boronic acid esters by grinding the boronic acid with a diol, eliminating the need for a solvent. rsc.org
The continued development of sustainable methodologies will be crucial for the environmentally responsible production and use of this compound and its derivatives in the future.
Q & A
Basic Research Questions
Q. How is Acenaphthene-5-boronic acid synthesized, and what methods ensure its purity and structural integrity?
- Methodological Answer : this compound is typically synthesized via lithiation of 5-bromoacenaphthene followed by reaction with trimethyl borate and hydrolysis. Key steps include:
- Lithiation : Use of n-BuLi at low temperatures (−78°C) to generate the lithium intermediate.
- Borylation : Reaction with B(OMe)₃ to form the boronic ester, followed by acidic hydrolysis to yield the final product .
- Characterization : Confirm purity via melting point analysis, HPLC, and elemental analysis. Structural validation employs FT-IR, NMR (¹H/¹³C), and X-ray crystallography .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies B–O stretching (~1350 cm⁻¹) and aromatic C–H vibrations (~3050 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm), while ¹¹B NMR confirms boronic acid functionality (δ ~30 ppm) .
- UV-Vis : Monitors conjugation effects; acenaphthene’s fused rings yield absorption maxima near 270 nm .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a key building block in:
- Suzuki-Miyaura Cross-Coupling : For synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene derivatives. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., PhMe) .
- Metabolite Synthesis : Used to prepare diol epoxides for toxicological studies via oxidation and cyclization .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Conformational Analysis : DFT studies reveal two stable conformers due to hindered rotation of the boronic acid group. The syn and anti conformers impact steric accessibility during catalysis .
- Reactivity Implications : The anti conformer enhances reactivity in Pd-catalyzed couplings by reducing steric hindrance. Monitor conformer ratios via variable-temperature NMR .
Q. What challenges arise in using this compound for synthesizing PAHs, and how can they be mitigated?
- Methodological Answer :
- Side Reactions : Oxidative deborylation under basic conditions. Mitigate by using inert atmospheres (N₂/Ar) and avoiding strong bases .
- Byproduct Formation : Competing homocoupling. Optimize catalyst loading (5–10 mol% Pd) and ligand choice (e.g., SPhos) to suppress undesired pathways .
- Purification : PAHs often require column chromatography with hexane/EtOAc gradients or recrystallization .
Q. How can the boronic acid moiety be exploited in sensing or biological applications?
- Methodological Answer :
- Sensing : Leverage boronic acid-diol interactions (e.g., with saccharides) for glucose detection. Design fluorescence-based assays using competitive binding .
- Biological Targeting : Conjugate to peptides/proteins for HDAC inhibition. Validate binding via molecular docking (e.g., HDAC8 active site) and in vitro assays (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
